molecular formula C11H9NO3 B1588171 3-(Benzyloxy)isoxazole-5-carbaldehyde CAS No. 2552-53-6

3-(Benzyloxy)isoxazole-5-carbaldehyde

Cat. No.: B1588171
CAS No.: 2552-53-6
M. Wt: 203.19 g/mol
InChI Key: URPLDQSNOHMLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)isoxazole-5-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)isoxazole-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes. This is followed by treatment with molecular iodine and subsequently with hydroxylamine . Another method involves the condensation reaction of nitroalkanes with 3-oxetanone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)isoxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Benzyloxy)isoxazole-5-carboxylic acid.

    Reduction: 3-(Benzyloxy)isoxazole-5-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)isoxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)isoxazole-5-carbaldehyde involves its interaction with various molecular targets, depending on the context of its use. For example, in biochemical assays, it may act as an inhibitor or activator of specific enzymes. The exact pathways and molecular targets can vary widely and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)isoxazole-4-carbaldehyde
  • 3-(Benzyloxy)isoxazole-5-methanol
  • 3-(Benzyloxy)isoxazole-5-carboxylic acid

Uniqueness

3-(Benzyloxy)isoxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-phenylmethoxy-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLDQSNOHMLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415893
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2552-53-6
Record name 3-(benzyloxy)isoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)isoxazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)isoxazole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)isoxazole-5-carbaldehyde
Reactant of Route 4
3-(Benzyloxy)isoxazole-5-carbaldehyde
Reactant of Route 5
3-(Benzyloxy)isoxazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)isoxazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.